3-(2,6-difluorophenyl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

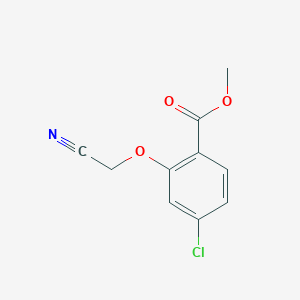

The compound "3-(2,6-difluorophenyl)benzoic Acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure consists of a benzoic acid core with a difluorophenyl group attached to the third position of the benzene ring. This structural modification can potentially alter the physical, chemical, and biological properties of the molecule compared to benzoic acid itself.

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives is not directly discussed in the provided papers. However, similar synthetic strategies can be inferred from the literature. For instance, the synthesis of various azo-benzoic acids and their precursors involves spectroscopic techniques such as NMR, UV-VIS, and IR, which could also be applicable to the synthesis of difluorophenyl benzoic acid derivatives . Additionally, the synthesis of tris(trifluoromethyl)benzoic acid from tris(trifluoromethyl)benzene using n-butyllithium and carbon dioxide suggests a possible route for introducing carboxylic acid groups to fluorinated aromatic compounds .

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be characterized using X-ray diffraction, as demonstrated by the crystal structure determination of a dichlorophenylcarbamoyl benzoic acid . This technique could be employed to determine the precise geometry and conformation of "3-(2,6-difluorophenyl)benzoic Acid". Furthermore, density functional theory (DFT) methods are used to optimize molecular structures and geometries, which could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the benzene ring. For example, the presence of trifluoromethyl groups can hinder normal esterification reactions due to steric hindrance, leading to alternative reaction pathways such as the formation of esters via acylium ions . This suggests that the difluorophenyl group in "3-(2,6-difluorophenyl)benzoic Acid" may also affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. Spectroscopic techniques provide insights into the electronic properties of these compounds, such as the absorption spectra and photophysical properties . The presence of fluorine atoms is likely to influence the acid dissociation constant (pKa) and other spectral properties, as seen in the characterization of tris(trifluoromethyl)benzoic acid . Additionally, computational methods such as DFT can predict non-linear optical properties and other electronic characteristics, which could be relevant for "3-(2,6-difluorophenyl)benzoic Acid" .

Applications De Recherche Scientifique

Fluorescence Probes Development : Setsukinai et al. (2003) developed novel fluorescence probes to detect highly reactive oxygen species such as hydroxyl radicals. They synthesized compounds including 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, which are useful in studying the roles of reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).

Regioselective Metalation and Carboxylation : Dmowski and Piasecka-Maciejewska (1998) explored regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to synthesize various benzoic acid derivatives, demonstrating the potential for creating specialized chemical structures for various applications (Dmowski & Piasecka-Maciejewska, 1998).

Chemical Synthesis and Luminescence Studies : Sivakumar et al. (2011) synthesized aromatic carboxylic acids and lanthanide coordination compounds with potential applications in luminescence and photophysical studies (Sivakumar et al., 2011).

Catalysis in Polymer Synthesis : Darensbourg et al. (2002) investigated zinc complexes derived from benzoic acids with electron-withdrawing substituents as catalyst precursors in the coupling of carbon dioxide and epoxides for polycarbonate synthesis (Darensbourg et al., 2002).

Quantum Chemical Computations and Molecular Docking : Charanya et al. (2019) conducted a theoretical study and molecular docking of 2-[(2,3-dimethylphenyl)amino]benzoic acid, exploring its electronic properties and potential biological activity (Charanya et al., 2019).

Corrosion Inhibition Studies : Arrousse et al. (2021) synthesized and analyzed compounds including methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate for their potential as corrosion inhibitors in acidic media (Arrousse et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

3-(2,6-difluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPVDMLBKGVDLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460937 |

Source

|

| Record name | 3-(2,6-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-difluorophenyl)benzoic Acid | |

CAS RN |

656305-06-5 |

Source

|

| Record name | 3-(2,6-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)

![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)